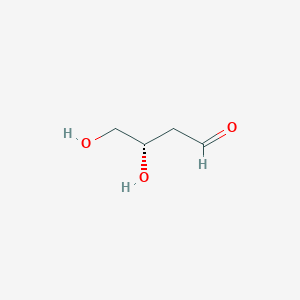
Butanal, 3,4-dihydroxy-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 3,4-dihydroxy-, (S)-: is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is an aldehyde with two hydroxyl groups attached to the third and fourth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize Butanal, 3,4-dihydroxy-, (S)- is through aldol condensation. This involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base, forming a β-hydroxy aldehyde or ketone.
Oxidation of Diols: Another method involves the selective oxidation of diols. For instance, the oxidation of 1,3-butanediol can yield Butanal, 3,4-dihydroxy-, (S)- under controlled conditions.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butanal, 3,4-dihydroxy-, (S)- can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry: Butanal, 3,4-dihydroxy-, (S)- is used as an intermediate in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions to produce pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the synthesis of certain biomolecules and can be used to study enzyme-catalyzed reactions.
Medicine: Butanal, 3,4-dihydroxy-, (S)- has potential applications in the development of new drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism by which Butanal, 3,4-dihydroxy-, (S)- exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups and the aldehyde functional group play crucial roles in its reactivity. These groups can participate in hydrogen bonding, nucleophilic addition, and other chemical interactions, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Butanal, 3-hydroxy-: This compound has a similar structure but with only one hydroxyl group.
Butanal, 2,3-dihydroxy-: This compound has hydroxyl groups on the second and third carbon atoms.
Uniqueness: Butanal, 3,4-dihydroxy-, (S)- is unique due to its specific arrangement of hydroxyl groups and its chiral nature. This configuration allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Número CAS |
81893-52-9 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
(3S)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m0/s1 |
Clave InChI |
CQSYGAZTCJHVFE-BYPYZUCNSA-N |
SMILES isomérico |
C(C=O)[C@@H](CO)O |
SMILES canónico |
C(C=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


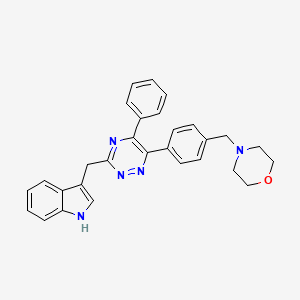

![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
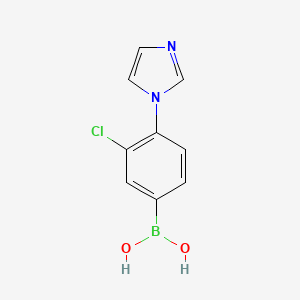
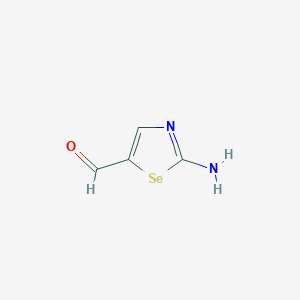


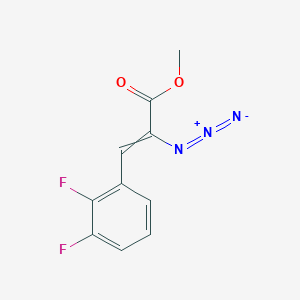
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)

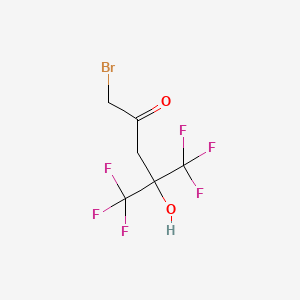
![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)


